molecular formula C13H20BrNO2 B590079 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 CAS No. 1330189-17-7

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8

Cat. No. B590079
M. Wt: 310.261
InChI Key: QQCVFKSWYYHXMA-IFBDEUHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8” is a complex organic molecule. Unfortunately, there is no specific information available for this exact compound. However, related compounds such as “8-Oxaspiro[4.5]decane-7,9-dione” and “8-(2-Bromophenyl)-8-azaspiro[4.5]decane-7,9-dione” have been studied12.



Synthesis Analysis

The synthesis of related compounds involves reactions with various reagents. For instance, “8-Oxaspiro[4.5]decane-7,9-dione” can be synthesized by reacting 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol3. However, the specific synthesis process for “8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8” is not available in the retrieved data.



Molecular Structure Analysis

The molecular structure of related compounds like “8-Oxaspiro[4.5]decane-7,9-dione” has been analyzed1. It has a molecular formula of C9H12O3 and a molecular weight of 168.19 g/mol1. The InChIKey is GFWLMILMVMCJDI-UHFFFAOYSA-N1. However, the specific molecular structure of “8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8” is not available in the retrieved data.



Chemical Reactions Analysis

The specific chemical reactions involving “8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8” are not available in the retrieved data. However, related compounds like “8-Oxaspiro[4.5]decane-7,9-dione” can undergo various chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “8-Oxaspiro[4.5]decane-7,9-dione” have been analyzed1. It has a molecular weight of 168.19 g/mol, and its computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 01. However, the specific physical and chemical properties of “8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8” are not available in the retrieved data.


Safety And Hazards

The safety and hazards associated with “8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8” are not available in the retrieved data.


Future Directions

The future directions for the study and application of “8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8” are not available in the retrieved data. However, related compounds have been studied for their optical applications3.


properties

IUPAC Name

8-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2/i3D2,4D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCVFKSWYYHXMA-IFBDEUHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8

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